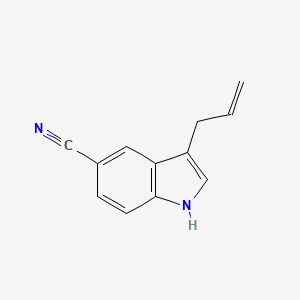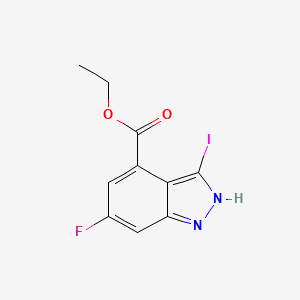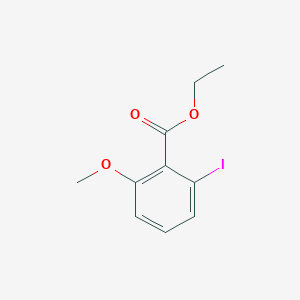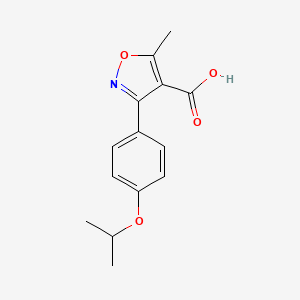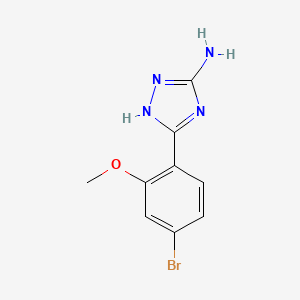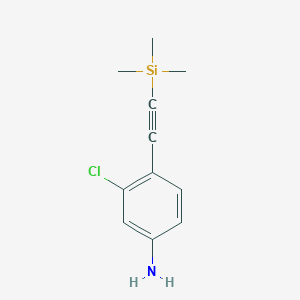
3-Chloro-4-((trimethylsilyl)ethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15ClNSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trimethylsilyl-ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline typically involves a multi-step process:
Starting Material: The synthesis begins with 3-chloroaniline.
Formation of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Chloro-4-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include amines or other hydrogenated derivatives.
科学的研究の応用
3-Chloro-4-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline depends on its specific application:
Molecular Targets: It can interact with various molecular targets, including enzymes and receptors, depending on its structural modifications.
Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes or signaling molecules.
類似化合物との比較
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chlorine atom.
3-Chloroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.
4-((Trimethylsilyl)ethynyl)benzenamine: Another derivative with similar functional groups.
特性
分子式 |
C11H14ClNSi |
|---|---|
分子量 |
223.77 g/mol |
IUPAC名 |
3-chloro-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 |
InChIキー |
WAZWFIOLSVFUSU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


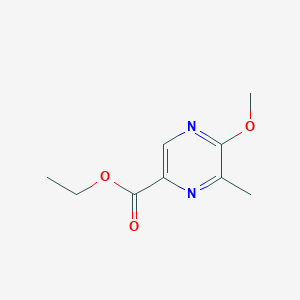
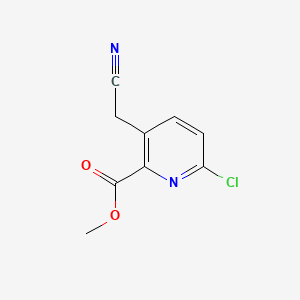
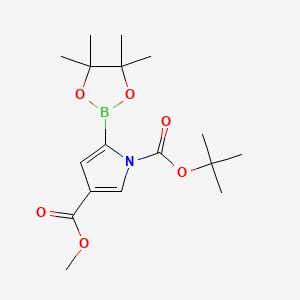
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
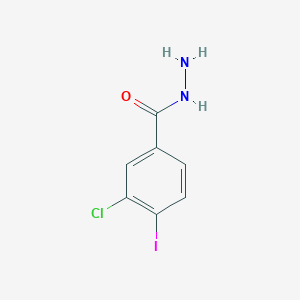
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
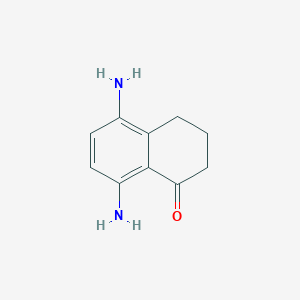
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
